molecular formula C4H7NO4 B12062610 (2S)-2-(15N)azanyl(113C)butanedioic acid

(2S)-2-(15N)azanyl(113C)butanedioic acid

Cat. No.: B12062610
M. Wt: 135.09 g/mol
InChI Key: CKLJMWTZIZZHCS-ZVWZDGMUSA-N
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Description

(2S)-2-(15N)azanyl(113C)butanedioic acid is a compound of interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of aspartic acid, where the nitrogen and carbon atoms are isotopically labeled with nitrogen-15 and carbon-13, respectively. Such isotopic labeling is crucial for tracing metabolic pathways and studying molecular interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(15N)azanyl(113C)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis of aspartic acid. The reaction conditions often require a controlled environment to ensure the incorporation of the isotopes without significant loss.

Industrial Production Methods: Industrial production of isotopically labeled compounds like this compound involves large-scale synthesis using labeled precursors. The process may include fermentation techniques where microorganisms are fed with isotopically labeled substrates, leading to the production of the desired compound. Purification steps are crucial to isolate the labeled compound from other by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups, such as amines.

    Substitution: Substitution reactions can occur at the carboxyl groups, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid or hydrochloric acid are employed.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

(2S)-2-(15N)azanyl(113C)butanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

    Biology: Helps in tracing metabolic pathways and understanding enzyme-substrate interactions.

    Medicine: Utilized in metabolic studies to understand disease mechanisms and drug metabolism.

    Industry: Employed in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of (2S)-2-(15N)azanyl(113C)butanedioic acid involves its incorporation into metabolic pathways where it acts as a substrate or intermediate. The isotopic labels allow for the tracking of the compound through various biochemical processes, providing insights into molecular interactions and transformations. The molecular targets include enzymes involved in amino acid metabolism, and the pathways involve transamination and decarboxylation reactions.

Comparison with Similar Compounds

    (2S)-2-azanylbutanedioic acid: The non-labeled version of the compound.

    (2S)-2-(15N)azanylbutanedioic acid: Labeled only with nitrogen-15.

    (2S)-2-azanyl(113C)butanedioic acid: Labeled only with carbon-13.

Uniqueness: (2S)-2-(15N)azanyl(113C)butanedioic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tracing capability in metabolic studies compared to compounds labeled with a single isotope. This dual labeling allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into biochemical processes.

Properties

Molecular Formula

C4H7NO4

Molecular Weight

135.09 g/mol

IUPAC Name

(2S)-2-(15N)azanyl(113C)butanedioic acid

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i4+1,5+1

InChI Key

CKLJMWTZIZZHCS-ZVWZDGMUSA-N

Isomeric SMILES

C([C@@H]([13C](=O)O)[15NH2])C(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)O

Origin of Product

United States

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